molecular formula C8H10N2O4S B1464271 6-(N,N-Dimethylsulfamoyl)nicotinic acid CAS No. 1115962-75-8

6-(N,N-Dimethylsulfamoyl)nicotinic acid

Katalognummer: B1464271
CAS-Nummer: 1115962-75-8
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: DZCJKFFQXFGSDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with dimethylamine and sulfur dioxide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 6-(N,N-Dimethylsulfamoyl)nicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(N,N-Dimethylsulfamoyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biologische Aktivität

6-(N,N-Dimethylsulfamoyl)nicotinic acid is a compound with notable biological activities, particularly in antimicrobial and potential anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : 230.24 g/mol
  • IUPAC Name : 6-(dimethylsulfamoyl)pyridine-3-carboxylic acid

The presence of the dimethylsulfamoyl group enhances the compound's solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloropyridine-3-carboxylic acid with dimethylamine and sulfur dioxide, often in the presence of a base like triethylamine. This process can be scaled for industrial production using large reactors and continuous flow systems to enhance efficiency.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nicotinamide derivatives, including this compound. The following table summarizes the antimicrobial activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
NC3Pseudomonas aeruginosa0.016 mM
NC5Staphylococcus aureus0.03 mM
NC4Candida albicans<1 mM

These findings suggest that certain derivatives exhibit significant antibacterial effects, particularly against drug-resistant strains .

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition. By binding to active sites on enzymes, it can block their activity, which is critical for microbial survival and proliferation.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of nicotinic acid showed enhanced activity against resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. The compounds were tested using broth microdilution methods following EUCAST guidelines, indicating promising results for developing new antibiotics .
  • Antifungal Activity : Another investigation focused on the antifungal properties of nicotinamide derivatives. It was found that some compounds could inhibit Candida albicans effectively at concentrations below 1 mM, showcasing their potential in treating fungal infections .

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other similar compounds:

CompoundAntimicrobial ActivityUnique Features
6-(Methylsulfamoyl)pyridine-3-carboxylic acidModerateLacks dimethylsulfamoyl group
6-(Ethylsulfamoyl)pyridine-3-carboxylic acidLowLess soluble than dimethyl derivative
This compound HighEnhanced solubility and reactivity due to dimethyl group

Eigenschaften

IUPAC Name

6-(dimethylsulfamoyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCJKFFQXFGSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1st step: To a stirred solution of 6-sulfamoyl-nicotinic acid methyl ester (250 mg, 1.15 mmol) in DMF (10 mL) at 0° C. was added NaH (53 mg, 55%, 1.20 mmol). After 10 minutes, MeI (0.079 mL, 1.26 mL) was added. Stirring was continued for one hour before the reaction was quenched upon addition of H2O. The product was extracted with EtOAc, the combined organic layers were dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/H, 1/2) afforded 51 mg of the title compound (19%) as a white solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.079 mL
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(N,N-Dimethylsulfamoyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(N,N-Dimethylsulfamoyl)nicotinic acid
Reactant of Route 3
6-(N,N-Dimethylsulfamoyl)nicotinic acid
Reactant of Route 4
6-(N,N-Dimethylsulfamoyl)nicotinic acid
Reactant of Route 5
6-(N,N-Dimethylsulfamoyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(N,N-Dimethylsulfamoyl)nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.